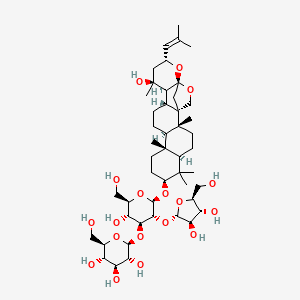

バコシドA3

概要

説明

科学的研究の応用

Bacoside A3 has a wide range of applications in scientific research:

Neuroprotection: It has been shown to protect neurons from oxidative stress and enhance cognitive functions.

Anti-inflammatory: Bacoside A3 exhibits anti-inflammatory properties, making it useful in treating inflammatory disorders.

Antioxidant: The compound increases the activity of antioxidant enzymes, providing protection against oxidative damage.

Pharmaceuticals: Bacoside A3 is used in the formulation of drugs aimed at treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

作用機序

バコシドA3は、いくつかのメカニズムを通じてその効果を発揮します。

Safety and Hazards

将来の方向性

The existence of synergistic effects of bacosides, extracts of rosemary, and gingerols in Cognique® can be utilized as a natural nutritional supplement for supporting neuroprotective effect and cognition improvement through maintenance of gut-brain axis . Future studies will investigate the efficacy, safety, and improvement of normal cognitive function in human volunteers .

生化学分析

Biochemical Properties

Bacoside A3 is a tetracyclic triterpenoid saponin . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . Bacoside A3 has been shown to regulate the density and level of acetylcholine in the body .

Cellular Effects

Bacoside A3 has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-ageing, anticancer, anticonvulsant, antidepressant, anti-emetic, anti-inflammatory, and antibacterial properties .

Molecular Mechanism

The molecular mechanism of Bacoside A3 involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that Bacoside A3 constituents may be transformed in vivo to the active form before exerting their pharmacological activity .

Temporal Effects in Laboratory Settings

The effects of Bacoside A3 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched . For instance, it has been observed that the amount of Bacoside A increased with increasing KCl concentrations up to 100 mM, and thereafter a gradual decline with increasing KCl levels was noted .

Dosage Effects in Animal Models

The effects of Bacoside A3 vary with different dosages in animal models . It has been observed that Bacoside A3 does not exert any side effects as proven both in animal models and in human volunteers .

Metabolic Pathways

Bacoside A3 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is believed that Bacoside A3 may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: バコシドA3の調製には、バコパ・モニエリからの抽出が様々な溶媒を使用して行われます。このプロセスには、通常、以下が含まれます。

抽出: 植物材料を乾燥させて粉末にし、メタノールやエタノールなどの溶媒を使用して抽出します。

精製: 抽出物はその後、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いてthis compoundを単離します.

工業生産方法: this compoundの工業生産は、バイオテクノロジーアプローチを用いて強化することができます。

細胞懸濁培養: この方法は、バコパ・モニエリ細胞を制御された環境で培養して、より高収量のバコシドを生成することを伴います。

バイオリアクター: 植物細胞の最適な生育条件を提供するバイオリアクターを用いることで、大規模生産を実現することができます.

化学反応の分析

反応の種類: バコシドA3は、以下を含む様々な化学反応を起こします。

酸化: この反応は、化合物中に存在するヒドロキシル基を変性させることができます。

一般的な試薬と条件:

酸化剤: 過酸化水素や過マンガン酸カリウムは、酸化反応に使用できます。

酸性または塩基性条件: 加水分解は、塩酸や水酸化ナトリウムなどの酸性または塩基性条件下で行うことができます.

主な生成物:

アグリコン: this compoundを加水分解すると、ジュジュベノゲンなどのアグリコンが生成されます。

4. 科学研究への応用

This compoundは、科学研究において幅広い用途を持っています。

類似化合物との比較

バコシドA3は、その特異的な神経保護作用と認知機能向上作用により、その仲間の中でユニークな存在です。類似の化合物には、以下が含まれます。

バコシドA: This compound、バコパスライドII、バコパスポニンCなど、サポニンの混合物です.

バコパスライドI: バコパ・モニエリに見られる別のサポニンで、神経保護作用が類似しています.

バコパスポニンC: This compoundと構造が類似していますが、グリコシド結合が異なります.

This compoundは、強力なアセチルコリンエステラーゼ阻害作用と抗酸化作用により際立っており、神経変性疾患の治療に有効な化合物となっています .

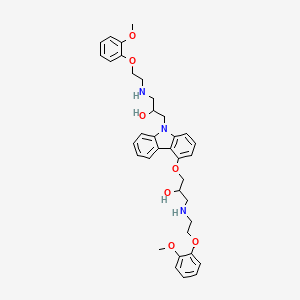

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEVGTJBRPBOPH-INTDMYAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318255 | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157408-08-7 | |

| Record name | Bacoside A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157408-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacoside A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157408087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOSIDE A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S862DJ73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)